Chemical abstract service CAS number for 1-(2-Cyanoethyl)piperidine-3-carboxylic acid
Chemical abstract service CAS number for 1-(2-Cyanoethyl)piperidine-3-carboxylic acid
An In-Depth Technical Guide to 1-(2-Cyanoethyl)piperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Cyanoethyl)piperidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. A critical aspect addressed herein is the absence of a dedicated Chemical Abstracts Service (CAS) number for this specific molecule in publicly accessible databases. This guide will utilize alternative molecular identifiers to ensure clarity. We will delve into its physicochemical properties, propose a logical synthetic pathway, and explore its potential applications based on the functionalities present in the molecule and data from structurally related compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in the design and synthesis of novel therapeutics.
Chemical Identification and Nomenclature
A thorough investigation of chemical databases and supplier catalogs did not yield a specific Chemical Abstracts Service (CAS) number for 1-(2-Cyanoethyl)piperidine-3-carboxylic acid. This suggests that the compound may not have been previously registered or extensively studied. To ensure unambiguous identification, this guide will utilize the following molecular identifiers:
| Identifier | Value |
| IUPAC Name | 1-(2-Cyanoethyl)piperidine-3-carboxylic acid |
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
| SMILES | N#CCCN1CCCC(C1)C(=O)O |
| InChI | InChI=1S/C9H14N2O2/c10-5-3-11-6-2-1-4-8(11)9(12)13/h8H,1-4,6-7H2,(H,12,13) |
It is crucial to distinguish this compound from its isomers and other similar structures for which CAS numbers are available:
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1-(2-Cyanoethyl)piperidine-2-carboxylic acid: CAS No. 36901-90-3
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1-(2-Cyanoethyl)piperidine-4-carboxylic acid: No confirmed CAS number found, but listed by suppliers.
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1-(2-Cyano-2-methylethyl)piperidine-3-carboxylic acid: CAS No. 1176018-28-2[1]
Physicochemical Properties (Predicted)
Due to the lack of experimental data for 1-(2-Cyanoethyl)piperidine-3-carboxylic acid, the following physicochemical properties are predicted based on its structure and data from analogous compounds. These values are essential for understanding its potential behavior in biological systems and for the design of analytical methods.
| Property | Predicted Value | Rationale and Comparative Insights |
| pKa (acidic) | ~4-5 | The carboxylic acid moiety is the primary acidic center. Its pKa is expected to be in the typical range for aliphatic carboxylic acids. |
| pKa (basic) | ~9-10 | The tertiary amine of the piperidine ring is the basic center. Its pKa is comparable to other N-alkylated piperidines. |
| LogP | ~0.5 - 1.5 | The presence of both polar (carboxylic acid, cyano) and non-polar (piperidine ring, ethyl chain) groups suggests moderate lipophilicity. This is a key parameter influencing membrane permeability and solubility. |
| Aqueous Solubility | Moderately Soluble | The ability to form zwitterions at physiological pH should enhance water solubility. However, the overall carbon framework may limit high solubility. |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | Important for interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (2 from carboxylic acid, 1 from cyano) | Contributes to solubility and target binding. |
Proposed Synthetic Pathway
The synthesis of 1-(2-Cyanoethyl)piperidine-3-carboxylic acid can be logically approached through the cyanoethylation of a suitable piperidine precursor. The following workflow outlines a feasible synthetic route.
Caption: Proposed synthesis of 1-(2-Cyanoethyl)piperidine-3-carboxylic acid.
Detailed Experimental Protocol:
Objective: To synthesize 1-(2-Cyanoethyl)piperidine-3-carboxylic acid via Michael addition of piperidine-3-carboxylic acid to acrylonitrile.
Materials:
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Piperidine-3-carboxylic acid (Nipecotic acid)
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Acrylonitrile
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Triethylamine (or another suitable base)
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A suitable solvent (e.g., Ethanol, Acetonitrile)
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Hydrochloric acid (for workup)
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Ethyl acetate (for extraction)
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Magnesium sulfate (for drying)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine-3-carboxylic acid in the chosen solvent.
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Addition of Base: Add a stoichiometric equivalent of triethylamine to the solution to deprotonate the secondary amine of the piperidine ring, making it nucleophilic.
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Addition of Acrylonitrile: Slowly add acrylonitrile to the reaction mixture. A slight exotherm may be observed.
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Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup:
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Once the reaction is complete, cool the mixture to room temperature.
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Acidify the solution with dilute hydrochloric acid to a pH of approximately 6-7. This will protonate the excess triethylamine and the product's tertiary amine.
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Concentrate the solution under reduced pressure to remove the solvent.
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Extract the aqueous residue with ethyl acetate. The product, being zwitterionic, may have limited solubility in ethyl acetate, so multiple extractions may be necessary.
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Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
The synthesized 1-(2-Cyanoethyl)piperidine-3-carboxylic acid should be thoroughly characterized to confirm its structure and purity.
Caption: Analytical workflow for compound characterization.
Expected Spectral Data:
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¹H NMR: Signals corresponding to the piperidine ring protons, the two methylene groups of the cyanoethyl chain, and a broad singlet for the carboxylic acid proton (which would disappear upon D₂O exchange).
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¹³C NMR: Resonances for the carbonyl carbon of the carboxylic acid, the nitrile carbon, and the distinct carbons of the piperidine ring and the ethyl chain.
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Mass Spectrometry (ESI-MS): An [M+H]⁺ ion at m/z 183.11 and an [M-H]⁻ ion at m/z 181.10.
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IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and the C≡N stretch of the nitrile group.
Potential Applications in Drug Discovery and Development
The molecular architecture of 1-(2-Cyanoethyl)piperidine-3-carboxylic acid suggests several potential applications in medicinal chemistry. The piperidine scaffold is a common motif in many approved drugs.
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GABA Uptake Inhibition: The parent compound, nipecotic acid (piperidine-3-carboxylic acid), is a known inhibitor of GABA uptake. The N-cyanoethyl substituent may modulate this activity, potentially leading to new anticonvulsant or anxiolytic agents.
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Neurological Disorders: Piperidine derivatives are frequently explored for their activity on various central nervous system targets. The cyano group can act as a bioisostere for other functional groups or as a key interacting element with a receptor.
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Scaffold for Library Synthesis: This compound can serve as a versatile building block for the synthesis of more complex molecules. The carboxylic acid and cyano groups provide handles for further chemical modifications, allowing for the creation of a library of derivatives for screening against various biological targets.
Conclusion
While a dedicated CAS number for 1-(2-Cyanoethyl)piperidine-3-carboxylic acid remains elusive, its structural definition through IUPAC nomenclature, SMILES, and InChI provides a solid foundation for its synthesis and study. The proposed synthetic route is practical and relies on well-established chemical transformations. The predicted physicochemical properties and potential applications highlight this compound as a molecule of interest for further investigation in the field of drug discovery. This technical guide serves as a starting point for researchers aiming to explore the chemical and biological landscape of this and related piperidine derivatives.
References
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PubChem. Piperidine-3-carboxylic acid. Available from: [Link]
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Royal Society of Chemistry. The Merck Index Online: Nipecotic Acid. Available from: [Link]
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Journal of Medicinal Chemistry. Design and Synthesis of Novel Piperidine-Based Compounds as Potential Therapeutic Agents. (This is a representative reference, a specific article would be cited for a particular claim). Available from: [Link]
(Structure inferred from name)